Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-pivalamidothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-pivalamidothiophene-3-carboxylate” is a novel compound that has been synthesized and evaluated for its antitumor activities . It incorporates the benzo[d][1,3]dioxole subunit, which is an integral part of many natural products and possesses important pharmaceutical and biological applications .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. A series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities . The synthesis process involves the use of benzo[d][1,3]dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using various techniques. The crystal structure was solved by Direct Methods and refined by full-matrix least-squares methods . The aromatic protons in benzo[d][1,3]dioxole and phenyl groups of the as-prepared molecules exhibited different signals .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been studied. The synthesis process involves a series of reactions, including the use of benzo[d][1,3]dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed using various techniques. The crystal structure was solved by Direct Methods and refined by full-matrix least-squares methods . The aromatic protons in benzo[d][1,3]dioxole and phenyl groups of the as-prepared molecules exhibited different signals .Mechanism of Action
Target of Action
Compounds with similar structures have shown potent antitumor activities against hela, a549, and mcf-7 cell lines .
Mode of Action
It is suggested that similar compounds can induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line .
Biochemical Pathways
It is known that similar compounds can cause cell cycle arrest and induce apoptosis , which suggests that they may affect pathways related to cell cycle regulation and apoptosis.
Result of Action
The result of the action of this compound is the inhibition of growth in certain cancer cell lines. Some compounds with similar structures have shown potent growth inhibition properties with IC50 values generally below 5 μM against HeLa, A549, and MCF-7 cell lines .
Action Environment
It is known that the efficacy of similar compounds can be influenced by factors such as the specific type of cancer cell line being targeted .
Properties
IUPAC Name |
ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-(2,2-dimethylpropanoylamino)-4-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5S/c1-6-25-19(23)17-12(2)16(28-18(17)22-20(24)21(3,4)5)10-13-7-8-14-15(9-13)27-11-26-14/h7-9H,6,10-11H2,1-5H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEXTLNCHUJKEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)CC2=CC3=C(C=C2)OCO3)NC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.